

# Technical Guide: 5-Cyclopropyl-2-fluorophenylboronic Acid

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## Compound of Interest

**Compound Name:** 5-Cyclopropyl-2-fluorophenylboronic acid

**CAS No.:** 1586045-56-8

**Cat. No.:** B1530367

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Molecular Architecture, Synthesis, and Application in High-Value Medicinal Chemistry

## Executive Summary

**5-Cyclopropyl-2-fluorophenylboronic acid** (CAS: 1586045-56-8) represents a high-value pharmacophore building block, bridging the gap between structural rigidity and metabolic stability. In modern drug discovery, this moiety is frequently employed to modulate lipophilicity ( ) and block metabolic soft spots on aromatic rings without incurring the steric penalty of larger alkyl groups.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and critical handling protocols to mitigate common failure modes such as protodeboronation.

## Physicochemical Profile

The precise molecular weight and electronic distribution of this compound are critical for stoichiometric accuracy in cross-coupling reactions.

## Table 1: Core Chemical Specifications

Property	Value	Technical Note
		Calculated based on standard atomic weights (
		,
Molecular Weight	179.99 g/mol	,
		,
		,
		).
Molecular Formula		
CAS Number	1586045-56-8	Primary identifier for regulatory and sourcing verification. <a href="#">[1]</a> <a href="#">[2]</a>
Physical State	White to off-white solid	Hygroscopic; tends to form boroxines (anhydrides) upon storage.
Solubility	DMSO, MeOH, THF	Limited solubility in non-polar hydrocarbons (Hexane, Pentane).
pKa (Boronic Acid)	~8.0 - 8.5	The ortho-fluorine atom lowers the pKa relative to phenylboronic acid (8.8), increasing Lewis acidity.

## Structural Analysis

The molecule features two critical substituents on the phenyl ring:

- Ortho-Fluorine (C2): Induces a strong inductive effect (

), increasing the electrophilicity of the boron center. This facilitates transmetalation in Suzuki couplings but simultaneously increases susceptibility to hydrolytic deboronation.

- Meta-Cyclopropyl (C5): Acts as a metabolic "shield." Unlike an isopropyl group, the cyclopropyl ring lacks easily abstractable benzylic hydrogens, significantly extending the half-life ( ) of the parent drug in microsomal stability assays.

## Synthetic Methodology

The synthesis of **5-Cyclopropyl-2-fluorophenylboronic acid** is non-trivial due to the sensitivity of the cyclopropyl ring to radical conditions and the lability of the C-B bond. The industry-standard protocol utilizes a Cryogenic Lithium-Halogen Exchange.

## Validated Protocol: Cryogenic Lithium-Halogen Exchange

Precursor: 1-Bromo-5-cyclopropyl-2-fluorobenzene

Reagents:

- n-Butyllithium ( n-BuLi), 2.5 M in hexanes
- Triisopropyl borate ( )
- Anhydrous THF (Solvent)[3]
- 2M HCl (Quenching)

Step-by-Step Workflow:

- Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and the aryl bromide precursor.

- **Cryogenic Cooling:** Cool the solution to  $-78\text{ }^{\circ}\text{C}$  (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent benzyne formation or cyclopropyl ring opening.
- **Lithiation:** Add  $n\text{-BuLi}$  dropwise over 30 minutes. Maintain internal temperature below  $-70\text{ }^{\circ}\text{C}$ . Stir for 1 hour to generate the phenyllithium intermediate.
- **Boron Capture:** Add Triisopropyl borate (1.2 equiv) rapidly. The electrophilic quench must be fast to prevent lithium equilibration.
- **Hydrolysis:** Allow the mixture to warm to  $0\text{ }^{\circ}\text{C}$ , then quench with 2M HCl. Stir for 30 minutes to hydrolyze the boronate ester to the free acid.
- **Isolation:** Extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc to remove boroxine byproducts.

## Diagram 1: Synthetic Pathway & Logic



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Caption: Sequential workflow for the synthesis of **5-Cyclopropyl-2-fluorophenylboronic acid** via cryogenic lithiation, highlighting the critical intermediate stabilization.

## Applications in Drug Discovery

This specific boronic acid is not merely a reagent; it is a strategic tool for Lead Optimization.

### The "Cyclopropyl Effect" in SAR

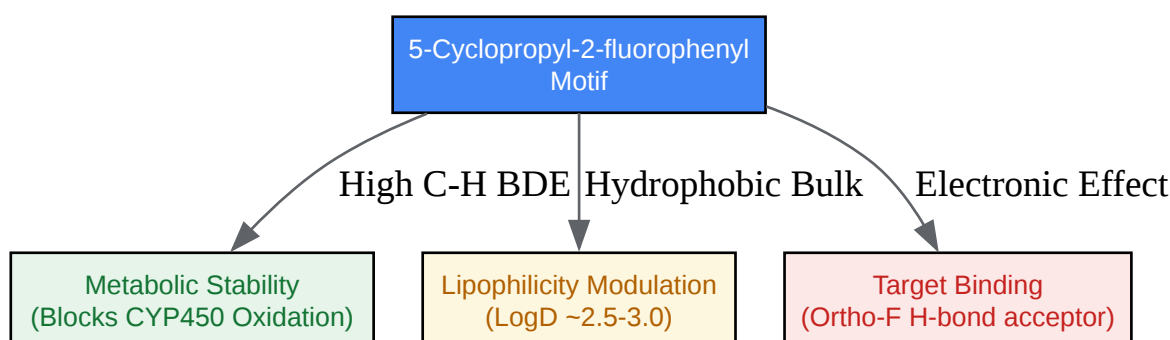
Replacing an alkyl group (ethyl/isopropyl) with a cyclopropyl ring often yields a "Magic Methyl" effect, improving potency and DMPK properties simultaneously.

- **Conformational Restriction:** The

-like character of the cyclopropyl C-C bonds (Walsh orbitals) restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation.

- **Metabolic Blocking:** The C-H bond dissociation energy (BDE) of a cyclopropyl methine is significantly higher (~106 kcal/mol) than that of an isopropyl methine (~95 kcal/mol), making it resistant to Cytochrome P450 oxidation.

## Diagram 2: Structure-Activity Relationship (SAR) Logic



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Caption: Mechanistic impact of the 5-cyclopropyl-2-fluoro motif on drug-like properties, balancing stability, solubility, and affinity.

## Critical Handling: The Protodeboronation Risk

Warning: Ortho-fluoro boronic acids are notoriously unstable under standard Suzuki-Miyaura conditions (high heat, strong aqueous base). The electron-withdrawing fluorine atom stabilizes the aryl anion intermediate, accelerating protodeboronation (loss of the boron group).

## Mitigation Strategy

To successfully couple this reagent without degradation:

- Avoid Strong Bases: Replace

or

with milder bases like

or

- Anhydrous Conditions: Use anhydrous solvents (Dioxane/DMF) to minimize hydrolytic pathways.
- Catalyst Selection: Utilize precatalysts that facilitate rapid oxidative addition/transmetalation, such as Pd(dppf)Cl<sub>2</sub> or XPhos Pd G3, to outcompete the decomposition reaction.

## References

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- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [\[Link\]](#)

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## Sources

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- [5. 5-\(Cyclopropylcarbamoyl\)-2-fluorophenylboronic acid | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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